Cas no 77522-15-7 (1,2,3-Butanetriol, 3-methyl-, 1-(4-methylbenzenesulfonate), (R)-)
77522-15-7 structure
Product Name:1,2,3-Butanetriol, 3-methyl-, 1-(4-methylbenzenesulfonate), (R)-
Numéro CAS:77522-15-7
Le MF:C12H18O5S
Mégawatts:274.333323001862
CID:535926
Update Time:2024-01-30
1,2,3-Butanetriol, 3-methyl-, 1-(4-methylbenzenesulfonate), (R)- Propriétés chimiques et physiques
Nom et identifiant
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- 1,2,3-Butanetriol, 3-methyl-, 1-(4-methylbenzenesulfonate), (R)-
- (2R)-3-methylbutane-1,2,3-triol 1-p-toluenesulfonate
- (R)-(+)-2,3-dihydroxy-3-methylbutyl p-toluenesulphonate
- (R)-2,3-dihydroxy-3-methylbutyl 4-toluenesulfonate
- (R)-2,3-dihydroxy-3-methylbutyl p-toluenesulfonate
- (R)-2,3-dihydroxy-3-methylbutyl toluene-p-sulfonate
- (R)-3-methyl-1-(p-toluenesulphonyl)oxybutane-2,3-diol
- 1,2,3-Butanetriol, 3-methyl-, 1-(4-methylbenzenesulfonate), (2R)-
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- Piscine à noyau: 1S/C12H18O5S/c1-9-4-6-10(7-5-9)18(15,16)17-8-11(13)12(2,3)14/h4-7,11,13-14H,8H2,1-3H3/t11-/m1/s1
- La clé Inchi: QAAVLHVZKTUTCM-LLVKDONJSA-N
- Sourire: C(OS(C1=CC=C(C)C=C1)(=O)=O)[C@@H](O)C(C)(O)C
Propriétés calculées
- Qualité précise: 274.08700
Propriétés expérimentales
- Dense: 1.274±0.06 g/cm3(Predicted)
- Point d'ébullition: 462.3±40.0 °C(Predicted)
- Le PSA: 92.21000
- Le LogP: 1.91290
- Le PKA: 13.56±0.20(Predicted)
1,2,3-Butanetriol, 3-methyl-, 1-(4-methylbenzenesulfonate), (R)- Littérature connexe
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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